molecular formula C20H17ClN6O4 B2648773 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 847384-87-6

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2648773
CAS RN: 847384-87-6
M. Wt: 440.84
InChI Key: OTFAWBYBLLFHEN-UHFFFAOYSA-N
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Description

The compound “2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide” belongs to a family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .


Synthesis Analysis

The synthesis of these types of compounds often involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . In addition, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo [1,5- a ]pyrimidine-based glycohybrids .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a [1,2,3]triazolo[4,5-d]pyrimidine scaffold . This scaffold is often fused to other heterocycles, such as pyrazines and pyridazines, through a variety of synthetic routes .


Chemical Reactions Analysis

The chemical reactions involving these compounds are typically characterized by the construction of heterocyclic ring systems. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Scientific Research Applications

Synthesis and Potential Applications

  • Heterocyclic Compounds as Antiasthma Agents : Research indicates that compounds within the triazolopyrimidine family, such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, show potential as mediator release inhibitors in antiasthma therapy. These compounds were synthesized through a series of chemical reactions starting from arylamidines, showcasing their utility in developing pharmacological agents for asthma management Medwid et al., 1990.

  • Antimicrobial Activity : Another study focused on the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and their derivatives, demonstrating antimicrobial activity. This suggests that compounds with a triazolopyrimidine core could serve as bases for developing new antimicrobial agents El-Agrody et al., 2001.

  • Insecticidal and Herbicidal Activities : The versatility of triazolopyrimidine derivatives extends to agricultural applications, where certain compounds exhibit significant insecticidal and herbicidal activities. This opens up avenues for developing safer, more effective pesticides that are crucial for crop protection and yield enhancement Fadda et al., 2017.

  • Antitumor and Antimicrobial Activities : Compounds utilizing enaminones and triazolopyrimidines as building blocks have been synthesized and evaluated for their antitumor and antimicrobial activities. Such studies underscore the potential of these compounds in medicinal chemistry for developing new therapeutic agents Riyadh, 2011.

Future Directions

The future directions for these compounds could involve further investigations into their potential applications in medicinal chemistry, such as their use as inhibitors for various biological targets . Additionally, their potential use in solar cells and as structural units of polymers could be explored .

properties

IUPAC Name

2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O4/c1-30-14-6-7-15(16(9-14)31-2)23-17(28)10-26-11-22-19-18(20(26)29)24-25-27(19)13-5-3-4-12(21)8-13/h3-9,11H,10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFAWBYBLLFHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

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